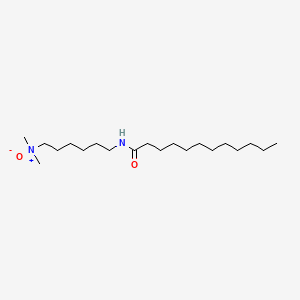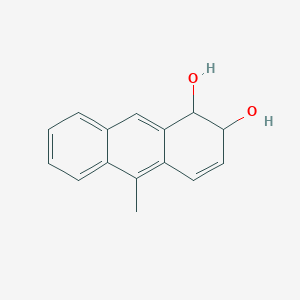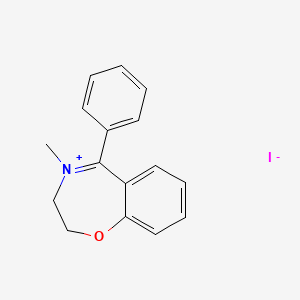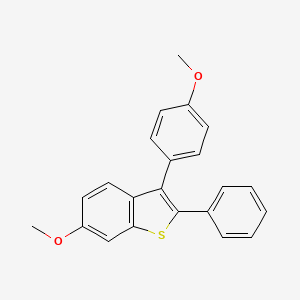
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of methoxy groups at the 6 and 4 positions, a phenyl group at the 2 position, and another phenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a Friedel-Crafts acylation, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings.
Scientific Research Applications
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor properties and ability to inhibit cell growth in various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biology: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a benzothiophene ring.
7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Another chromenone derivative with similar functional groups.
Uniqueness
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or materials properties are required.
Properties
CAS No. |
89703-85-5 |
|---|---|
Molecular Formula |
C22H18O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C22H18O2S/c1-23-17-10-8-15(9-11-17)21-19-13-12-18(24-2)14-20(19)25-22(21)16-6-4-3-5-7-16/h3-14H,1-2H3 |
InChI Key |
NCFNGFQXWYIISF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


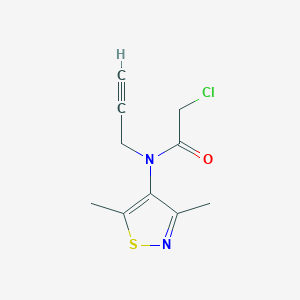
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
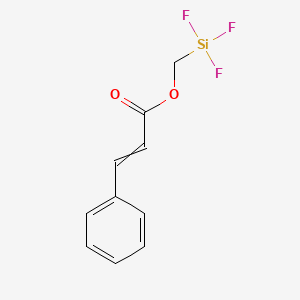
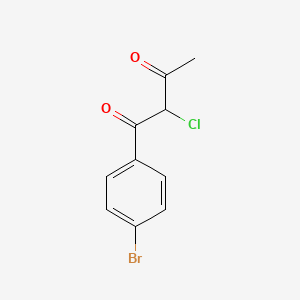
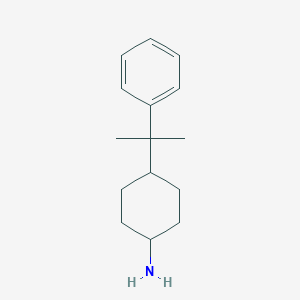
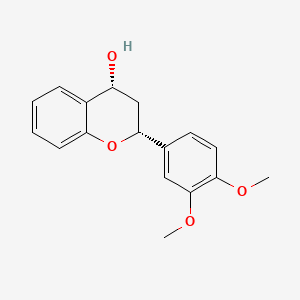
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
